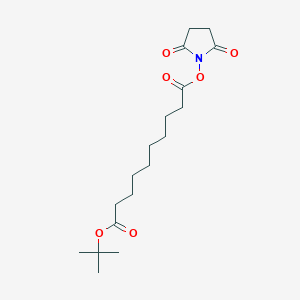

10-(tert-Butoxy)-10-oxodecanoic NHS ester

描述

Contextualization of N-Hydroxysuccinimide Esters as Activated Carboxylic Acid Derivatives

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, prized for their ability to form stable amide bonds with primary amines. biorxiv.org These esters are synthesized from a carboxylic acid and N-hydroxysuccinimide, effectively "activating" the carboxyl group. nih.gov This activation makes the carboxyl group highly susceptible to nucleophilic attack by the amino groups found on proteins (such as the side chain of lysine (B10760008) residues or the N-terminus), peptides, and other amine-containing molecules. biorxiv.orgacs.org The reaction proceeds efficiently under mild, often physiological, pH conditions (typically pH 7.2-8.5), which is critical for maintaining the structural and functional integrity of sensitive biomolecules. fluorochem.co.uk The resulting amide bond is highly stable, ensuring a permanent linkage between the conjugated partners. acs.org

Structural Characteristics of 10-(tert-Butoxy)-10-oxodecanoic NHS Ester: Dual Functionality and Orthogonal Reactivity

The utility of this compound stems from its heterobifunctional nature, possessing two different reactive moieties that can be addressed independently. This "orthogonal" reactivity is a key design principle in complex multi-step syntheses.

As discussed, the NHS ester group is the amine-reactive handle of the molecule. organic-chemistry.org Its primary role is to covalently attach the linker to a biomolecule or a surface rich in primary amines. researchgate.net The reaction is specific and efficient at neutral to slightly basic pH, forming a robust amide linkage and releasing N-hydroxysuccinimide as a byproduct. researchgate.netnih.gov This reactivity is fundamental to its application in labeling proteins, immobilizing enzymes, and constructing bioconjugates. acs.orgnih.gov

On the opposite end of the aliphatic chain lies a tert-butyl ester. This group serves as a "masked" carboxylic acid. The tert-butyl group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions, including those that are basic or nucleophilic. nih.gov However, it can be selectively removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or zinc bromide (ZnBr2), to reveal a free carboxylic acid. nih.govub.edu This unmasked carboxyl group can then be used for a second conjugation step, for instance, by reacting it with an alcohol or another amine. The ability to deprotect this group without affecting the NHS ester (or the newly formed amide bond) is a prime example of orthogonal protection strategy. ub.edu

属性

IUPAC Name |

1-O-tert-butyl 10-O-(2,5-dioxopyrrolidin-1-yl) decanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO6/c1-18(2,3)24-16(22)10-8-6-4-5-7-9-11-17(23)25-19-14(20)12-13-15(19)21/h4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEERYYHKUOCIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201171945 | |

| Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905735-81-1 | |

| Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905735-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 10 Tert Butoxy 10 Oxodecanoic Nhs Ester

Nucleophilic Acyl Substitution with Primary Amines

The principal reaction of 10-(tert-Butoxy)-10-oxodecanoic NHS ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. glenresearch.com This reaction is a cornerstone of bioconjugation chemistry, used to link molecules to proteins, peptides, and other amine-containing biomolecules. nih.govthermofisher.com

The reaction between this compound and a primary amine proceeds through a nucleophilic acyl substitution mechanism. glenresearch.com The unprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, the N-Hydroxysuccinimide moiety is eliminated as a leaving group, resulting in the formation of a highly stable amide bond between the decanoic acid backbone and the amine-containing molecule. glenresearch.comthermofisher.comthermofisher.com The released N-Hydroxysuccinimide is a weak acid and is generally easy to remove from the reaction mixture through standard purification techniques like dialysis, size-exclusion chromatography, or precipitation. interchim.fr The stability of the resulting amide bond is comparable to that of a natural peptide bond, ensuring a permanent linkage under physiological conditions.

The kinetics of the amidation reaction are strongly dependent on the pH of the medium. lumiprobe.comwindows.netlumiprobe.com The reaction requires a nucleophilic, deprotonated primary amine. nih.gov At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. interchim.frlumiprobe.com As the pH increases into the alkaline range, the amine is deprotonated, increasing its nucleophilicity and accelerating the reaction rate. nih.gov

The optimal pH for reactions with NHS esters is typically between 7.2 and 9.0. thermofisher.comthermofisher.com A commonly cited optimal range for efficient labeling is pH 8.3-8.5. interchim.frlumiprobe.comwindows.netlumiprobe.com Below this range, the reaction slows considerably, while at higher pH values, the competing hydrolysis reaction becomes significantly faster. lumiprobe.comlumiprobe.com

In aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the reaction can proceed efficiently, often faster than in aqueous solutions, as there is no water to compete in hydrolysis. lumiprobe.comlumiprobe.com It is common practice to dissolve water-insoluble NHS esters, like this compound, in a small amount of dry DMSO or DMF before adding it to an aqueous solution of the target molecule. interchim.frlumiprobe.comlumiprobe.com

| Factor | Effect on Reaction | Optimal Condition | Reference |

|---|---|---|---|

| pH | Rate increases with pH due to amine deprotonation, but hydrolysis also increases. | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | thermofisher.comthermofisher.comlumiprobe.com |

| Solvent | Aprotic solvents (DMSO, DMF) prevent competing hydrolysis and can enhance reaction rates. | Dissolution in dry aprotic solvent prior to addition to aqueous buffer. | lumiprobe.comlumiprobe.com |

| Temperature | Lower temperatures (4°C) can slow hydrolysis more than amidation, improving yield. | Room temperature or 4°C | thermofisher.com |

| Buffer | Buffers containing primary amines (e.g., Tris, glycine) are incompatible as they compete in the reaction. | Phosphate (B84403), Borate, Bicarbonate, HEPES | thermofisher.comwindows.net |

In peptides and proteins, there are two types of primary amines available for reaction: the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group on the side chain of lysine (B10760008) residues. nih.govthermofisher.comgbiosciences.comgbiosciences.com Both are reactive towards this compound.

While both types of amines react via the same fundamental mechanism, their reactivity can be modulated by the reaction pH due to differences in their pKa values. The pKa of an N-terminal α-amino group is typically in the range of 7.0 to 8.0, whereas the pKa of a lysine's ε-amino group is around 10.5. This means that at a lower pH (e.g., pH 7.0-7.5), the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine side chains, allowing for a degree of site-selective modification. nih.gov As the pH is raised to 8.5 or higher, both groups become highly reactive, often leading to modification at multiple lysine sites, which are typically more abundant and surface-exposed on proteins. nih.govgbiosciences.com However, studies have shown that even at neutral to slightly acidic pH, lysine residues can still be modified, and the specificity towards lysine and the N-terminus is generally high compared to other nucleophilic amino acid side chains like serine, threonine, or tyrosine. nih.govnih.govstackexchange.com

| Amino Group Type | Location | Typical pKa | Reactivity Profile | Reference |

|---|---|---|---|---|

| α-Amino | N-terminus | ~7.0 - 8.0 | More reactive at lower pH (7.0-7.5) compared to ε-amino groups. | nih.gov |

| ε-Amino | Lysine side chain | ~10.5 | Becomes significantly reactive at pH > 8.5. Often more abundant and accessible. | nih.govgbiosciences.com |

Competing Hydrolysis Pathways of the NHS Ester

A significant competing reaction that affects the efficiency of conjugation is the hydrolysis of the NHS ester. glenresearch.comthermofisher.com This reaction involves the nucleophilic attack of water on the ester's carbonyl group, which cleaves the ester and regenerates the original carboxylic acid—in this case, 10-(tert-Butoxy)-10-oxodecanoic acid—and releases N-Hydroxysuccinimide. gbiosciences.com

The rate of NHS ester hydrolysis is highly dependent on pH and temperature. thermofisher.comlumiprobe.com The half-life of a typical NHS ester in an aqueous solution decreases dramatically as the pH increases. For instance, at 0°C and pH 7.0, the half-life can be several hours, but this can drop to mere minutes at pH 8.6 and 4°C. thermofisher.comlumiprobe.com At room temperature, these rates are even faster. gbiosciences.com This rapid degradation at the optimal pH for amine reaction means that hydrolysis is a major competing factor that must be managed for successful conjugation. thermofisher.comresearchgate.net The progress of hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which corresponds to the release of the NHS leaving group. lumiprobe.comthermofisher.com

| pH | Temperature | Approximate Half-life | Reference |

|---|---|---|---|

| 7.0 | 0°C | 4 - 5 hours | thermofisher.comlumiprobe.com |

| 8.6 | 4°C | 10 minutes | thermofisher.comlumiprobe.com |

| 7.0 | Ambient | ~7 hours | gbiosciences.comgbiosciences.com |

| 9.0 | Ambient | Minutes | gbiosciences.comgbiosciences.com |

Several strategies are employed to maximize the yield of the desired amide-linked product over the hydrolyzed by-product.

pH Control: The reaction is performed in a carefully chosen buffer, typically between pH 7.2 and 8.5, which represents a compromise between maximizing amine reactivity and minimizing the rate of hydrolysis. thermofisher.comthermofisher.com

Reagent Concentration: A molar excess of the this compound is often used to ensure that, despite some loss to hydrolysis, enough active reagent remains to drive the conjugation reaction to completion. lumiprobe.comnih.gov

Reaction Time and Temperature: Reactions are often carried out for specific durations, from 30 minutes to a few hours, and sometimes at reduced temperatures (e.g., 4°C or on ice) to slow the rate of hydrolysis. thermofisher.cominterchim.fr

Solvent Management: As the compound is hydrophobic, it is first dissolved in a minimal amount of a dry, water-miscible aprotic solvent like DMSO or DMF. interchim.frlumiprobe.com This stock solution is then added to the aqueous protein solution. This technique minimizes the time the ester is exposed to water before it has a chance to react with the target amine, and it ensures the reagent is fully solubilized. lumiprobe.com

By carefully controlling these parameters, the competition from hydrolysis can be effectively managed, leading to efficient and successful conjugation.

Reactivity with Other Nucleophilic Residues

Beyond their primary reactivity with amines, NHS esters, including this compound, can engage in reactions with other nucleophilic residues found in proteins. These side reactions are generally less favorable than the reaction with primary amines but can become significant under certain conditions, influencing the specificity and outcome of labeling experiments.

The hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine, can act as nucleophiles and react with NHS esters. However, the resulting O-acyl and S-acyl (thioester) linkages exhibit varying degrees of stability.

Studies have systematically investigated the reactivity of NHS esters with these nucleophilic amino acid side chains. nih.govstackexchange.comnih.gov It has been observed that in addition to the expected reaction with primary amines, significant reactivity with serine, threonine, and tyrosine can occur. nih.govstackexchange.com This reactivity is highly dependent on the local microenvironment, including the pH and the nature of adjacent amino acids. nih.govstackexchange.com For instance, the presence of neighboring amino acids can influence the nucleophilicity of the hydroxyl or sulfhydryl group, thereby affecting its reactivity towards the NHS ester. nih.gov

The reaction with sulfhydryl groups of cysteine residues leads to the formation of a thioester bond. rsc.org While this reaction can occur, the resulting thioester is more susceptible to hydrolysis compared to the stable amide bond formed with primary amines. stackexchange.comlibretexts.org The larger size of the sulfur atom compared to oxygen leads to less efficient resonance stabilization of the thioester bond, rendering it more labile. stackexchange.com The stability of these thioester intermediates is a critical factor in the context of protein modification, as they can be transient. nih.gov Some reports suggest that while the reaction with thiols can occur, high concentrations of nucleophilic thiols should be avoided as they can accelerate the degradation of the NHS ester probe by forming more readily hydrolyzable intermediates. rsc.org

Similarly, the reaction with hydroxyl groups of serine, threonine, and tyrosine results in the formation of an O-acyl ester linkage. These O-acyl bonds are also generally less stable than the corresponding amide bonds and can be prone to hydrolysis, leading to the regeneration of the original hydroxyl group. stackexchange.com The pH of the reaction environment plays a crucial role, with some studies indicating that the labeling of tyrosine residues by NHS esters is more favorable at acidic pH (e.g., pH 6.0), while lysine labeling is favored at alkaline conditions (pH 8.4). nih.gov However, other studies have found that lysine residues and N-terminal amino groups are preferentially labeled across a range of pH conditions. nih.gov The modification of serine and threonine residues by NHS esters has also been reported to be significant. nih.gov

Reactivity and Stability of this compound with Nucleophilic Residues

| Nucleophilic Residue | Functional Group | Resulting Linkage | Relative Reactivity | Stability of Adduct | Influencing Factors |

|---|---|---|---|---|---|

| Serine, Threonine, Tyrosine | Hydroxyl (-OH) | O-acyl ester | Moderate, pH-dependent nih.govnih.govnih.gov | Labile, prone to hydrolysis stackexchange.com | pH, neighboring amino acids nih.govnih.gov |

| Cysteine | Sulfhydryl (-SH) | Thioester | Moderate nih.govrsc.org | Less stable than amides, hydrolytically labile stackexchange.comlibretexts.org | Thiol concentration rsc.org |

A noteworthy and distinct reactivity of NHS esters has been observed in the gas phase, particularly in the context of mass spectrometry-based studies. While carboxylate groups are generally not considered reactive towards NHS esters in solution, they have been shown to be reactive nucleophiles in the gas phase. nih.govnih.govacs.org This gas-phase reaction involves a nucleophilic attack of the carboxylate on the carbonyl carbon of the NHS ester, leading to the formation of a labile mixed anhydride (B1165640) bond. nih.govnih.gov

This phenomenon is attributed to the enhanced nucleophilicity of the carboxylate group in the absence of solvent effects in the gas phase. nih.gov The resulting anhydride bond is fragile and readily cleaves. nih.govnih.gov A characteristic outcome of this cleavage is an oxygen transfer from the carboxylate-containing species to the reagent, which is nominally observed as a water transfer. nih.govnih.gov This reactivity has been confirmed using reagents isotopically labeled with ¹⁸O. nih.govnih.govacs.org

It is important to note that this reactivity is specific to the gas phase and is not observed in aqueous solution, where hydrolysis of any formed anhydride would rapidly occur. nih.gov Furthermore, the presence of other, more potent nucleophiles, such as an unprotonated primary amine, can dominate the reaction, leading to the expected amide bond formation. nih.gov The reactivity is also dependent on the charge state of the carboxylate; no reaction is observed when a counter-ion is associated with the carboxylic acid functionality. nih.gov

Gas-Phase Reactivity of NHS Esters with Carboxylate-Containing Species

| Reactant | Reaction Condition | Intermediate Product | Final Observed Product(s) | Key Observation |

|---|---|---|---|---|

| NHS Ester + Carboxylate-containing peptide | Gas Phase (Mass Spectrometry) | Labile Mixed Anhydride | Oxygen-transferred reagent, original peptide minus water nih.govnih.gov | Reactivity is unique to the gas phase and not observed in solution nih.govnih.govacs.org |

| NHS Ester + Carboxylic acid (with counter-ion) | Gas Phase (Mass Spectrometry) | No reaction | No reaction | Charge state of the carboxylate is critical for reactivity nih.gov |

Advanced Applications in Bioconjugation and Biomolecular Labeling

Protein and Peptide Modification

The modification of proteins and peptides is crucial for a variety of applications, including diagnostics, therapeutics, and proteomics. 10-(tert-Butoxy)-10-oxodecanoic NHS ester provides a valuable tool for this purpose due to its specific reactivity and the properties of its linker.

Site-Specific Derivatization of Amine-Containing Biomolecules

This compound is primarily used for the derivatization of biomolecules containing primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. broadpharm.com The NHS ester group reacts efficiently with these amines under neutral to slightly basic pH conditions to form a stable amide bond. broadpharm.com

While the reaction with lysine residues is common, it can lead to heterogeneous products if multiple lysines are present. nih.gov For more controlled and site-specific labeling, strategies have been developed to target unique sites on a protein. One such method involves the introduction of an N-terminal cysteine residue. nih.govresearchgate.net In this approach, the NHS ester can be converted to a more chemoselective thioester by treatment with a thiol-containing molecule like 2-mercaptoethanesulfonic acid (MESNA). nih.govnih.govresearchgate.net This thioester then specifically reacts with the N-terminal cysteine, allowing for precise, site-specific modification of the protein. nih.govnih.govresearchgate.net

The tert-butoxy (B1229062) group on the other end of the linker serves as a protecting group. It can be removed under acidic conditions, revealing a carboxylic acid that can be used for subsequent conjugation steps. broadpharm.com This dual functionality makes this compound a valuable tool for creating complex bioconjugates.

Table 1: Reaction Conditions for Amine Derivatization

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 7.0 - 8.5 | Facilitates the reaction between the NHS ester and non-protonated primary amines. tocris.com |

| Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis of the moisture-sensitive NHS ester. sigmaaldrich.com |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. sigmaaldrich.com |

| Reaction Time | ~ 1-2 hours | Generally adequate for complete conjugation. tocris.comsigmaaldrich.com |

Strategies for Antibody and Enzyme Immobilization on Surfaces

The immobilization of antibodies and enzymes onto solid supports is fundamental for the development of biosensors, immunoassays, and biocatalysts. nih.govspringernature.com this compound can be used to functionalize surfaces for this purpose. The NHS ester end of the molecule can react with amine-functionalized surfaces, such as aminosilane-coated glass or silica, to create a surface that is ready for biomolecule attachment. broadpharm.comnih.gov

Alternatively, the biomolecule itself can be modified with the NHS ester. The primary amines on an antibody or enzyme can be reacted with this compound. The resulting conjugate, now bearing a terminal tert-butoxy group, can then be deprotected to reveal a carboxylic acid. This carboxylic acid can then be coupled to an amine-functionalized surface using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netresearchgate.net This covalent attachment ensures a stable and oriented immobilization of the biomolecule, which is critical for its function. nih.govresearchgate.netnih.gov

Table 2: Common Surface Chemistries for Immobilization

| Surface Functional Group | Coupling Chemistry | Resulting Linkage |

|---|---|---|

| Amine | NHS Ester | Amide Bond |

| Carboxyl | EDC/NHS | Amide Bond |

| Aldehyde | Reductive Amination | Secondary Amine |

| Thiol | Maleimide | Thioether Bond |

| Azide | Click Chemistry (e.g., with DBCO) | Triazole Ring |

Impact of Linker Design on Conjugate Properties and Solubility

The ten-carbon aliphatic chain of this compound acts as a spacer arm, which can be crucial for the properties of the final bioconjugate. This linker provides distance between the biomolecule and the attached label or surface, which can help to maintain the biomolecule's native conformation and activity by reducing steric hindrance. nih.gov

Nucleic Acid Labeling and Functionalization

The ability to label and functionalize nucleic acids is essential for the development of diagnostic probes, therapeutic agents, and tools for molecular biology research.

Amine-Modified Oligonucleotide Conjugation

This compound is well-suited for the conjugation of amine-modified oligonucleotides. sigmaaldrich.comgoogle.com Oligonucleotides can be synthesized with a primary amine group at either the 5' or 3' terminus, or internally. This amine group serves as a handle for conjugation with the NHS ester. sigmaaldrich.comcreative-biogene.com

The reaction is typically carried out in a buffer at a pH of around 8.5 to ensure that the amino group is deprotonated and thus nucleophilic. sigmaaldrich.com The NHS ester, dissolved in an anhydrous organic solvent like DMSO, is added to the aqueous solution of the amine-modified oligonucleotide. sigmaaldrich.com The reaction proceeds to form a stable amide bond, linking the decanoic acid derivative to the oligonucleotide. sigmaaldrich.comgoogle.com The resulting conjugate can then be purified to remove any unreacted components. sigmaaldrich.com The protected tert-butoxy group can be subsequently removed if further conjugation is desired.

Development of Bioconjugation Reagents and Kits Leveraging NHS Ester Chemistry

The reliability and efficiency of NHS ester chemistry have led to its widespread use in commercially available bioconjugation kits. broadpharm.com These kits provide researchers with pre-packaged reagents and optimized protocols for labeling biomolecules with a variety of tags, including fluorescent dyes, biotin, and enzymes.

While specific kits containing this compound are not always explicitly detailed, the principles of the kits often rely on the same amine-reactive chemistry. For example, antibody labeling kits often contain an NHS ester of a reporter molecule that reacts with the lysine residues on the antibody. tocris.com Similarly, oligonucleotide labeling kits provide the necessary reagents and protocols for conjugating molecules to amine-modified DNA or RNA. sigmaaldrich.com The inclusion of this compound in the product catalogs of major biochemical suppliers indicates its role as a fundamental building block for the custom synthesis of such reagents and for direct use in established bioconjugation protocols. broadpharm.combroadpharm.comglycomindsynth.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 2-mercaptoethanesulfonic acid (MESNA) |

| N-hydroxysuccinimide (NHS) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| N,N-Dimethylformamide (DMF) |

Integration into Advanced Proteomics Methodologies

The unique chemical architecture of this compound, characterized by two distinct reactive moieties, allows for its application as a foundational building block in creating reagents for complex proteomic analyses. The NHS ester facilitates the covalent attachment to proteins and peptides, while the tert-butyl ester provides a selectively cleavable site, a feature that can be exploited in various analytical workflows.

Isobaric Tagging for Quantitative Proteomics (e.g., iTRAQ, TMT)

Isobaric tagging reagents, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), are pivotal for multiplexed quantitative proteomics. These reagents are composed of an amine-reactive group, a balancer group, and a reporter group. The amine-reactive portion, commonly an NHS ester, covalently links the tag to the N-terminus and lysine residues of peptides.

While specific, commercially available iTRAQ and TMT reagents have their own patented structures, the fundamental chemistry allows for the conceptual application of this compound as a component in the synthesis of novel, custom isobaric tags. The NHS ester moiety of the compound can serve as the reactive group for peptide conjugation. The decanoic acid chain can function as part of the linker or balancer region. The tert-butyl ester, being cleavable under acidic conditions, could be incorporated into designs for novel tags with unique fragmentation or release mechanisms, although this is not a feature of standard iTRAQ or TMT reagents. The development of new isobaric tags is an ongoing area of research aimed at improving quantification accuracy and multiplexing capabilities. researchgate.netnih.gov

The general principle of isobaric tagging involves labeling peptides from different samples with tags that are isobaric (have the same total mass). Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their relative intensities are used to quantify the corresponding peptides across the different samples.

Table 1: Key Moieties of Isobaric Tagging Reagents and the Potential Role of this compound

| Isobaric Tag Component | General Function | Potential Role of this compound |

| Amine-Reactive Group | Covalently attaches the tag to peptides | The NHS ester moiety serves this function directly. |

| Linker/Balancer Group | Contributes to the overall mass of the tag | The decanoic acid backbone can be part of this component. |

| Reporter Group | Generates unique mass signals for quantification | Not directly a part of this compound, but the linker can connect to a reporter group. |

| Cleavable Site | Not standard in iTRAQ/TMT, but a feature of some novel tags | The tert-butyl ester offers a potential acid-cleavable site for innovative tag designs. |

Cross-Linking for Protein Network and Structure Elucidation

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions, mapping interaction interfaces, and elucidating the three-dimensional structures of protein complexes. nih.gov Cross-linking agents are molecules with two or more reactive groups that can covalently link amino acid residues in close proximity.

This compound, being a heterobifunctional linker (if the tert-butoxycarbonyl group is considered a masked reactive group), can be envisioned as a precursor for creating novel cross-linking reagents. After its initial reaction with a primary amine on a protein via the NHS ester, the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid. broadpharm.com This newly formed carboxylic acid can then be activated (e.g., again to an NHS ester) to react with another primary amine, thus forming a cross-link.

The length of the decanoic acid chain provides a defined spacer arm, which is a critical parameter in cross-linking experiments as it determines the distance constraints for the interacting residues. Furthermore, the acid-cleavable nature of the original tert-butyl ester bond could be exploited in the design of MS-cleavable cross-linkers. MS-cleavable cross-linkers simplify data analysis by allowing the linked peptides to be separated during tandem mass spectrometry, facilitating their identification. rsc.orgresearchgate.net

Table 2: Potential Application of this compound in a Two-Step Cross-Linking Strategy

| Step | Action | Resulting Moiety |

| 1 | Reaction of the NHS ester with a primary amine on Protein A. | Covalent amide bond formation with Protein A. |

| 2 | Acidic deprotection of the tert-butyl ester. | Generation of a free carboxylic acid on the linker. |

| 3 | Activation of the new carboxylic acid (e.g., with EDC/NHS). | Formation of a new NHS ester. |

| 4 | Reaction of the new NHS ester with a primary amine on Protein B. | Formation of a cross-link between Protein A and Protein B. |

Stable Isotope Labeling in Mass Spectrometry-Based Proteomics

Stable isotope labeling is a widely used strategy for quantitative proteomics. It involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides, which can then be distinguished by mass spectrometry from their non-labeled counterparts. This allows for the accurate relative or absolute quantification of proteins between different samples.

The structure of this compound is amenable to the synthesis of stable isotope-labeled versions. For instance, the decanoic acid backbone can be synthesized using precursors enriched with ¹³C or ²H. When such an isotopically labeled version of the NHS ester is used to tag proteins or peptides, it introduces a specific mass shift that can be detected by the mass spectrometer.

By synthesizing a "light" (non-isotope-labeled) and a "heavy" (isotope-labeled) version of this compound, a researcher can perform differential labeling of two different protein samples. After labeling, the samples can be mixed, and the relative abundance of a given peptide can be determined by comparing the signal intensities of the light and heavy-labeled peptide pairs in the mass spectrum. The NHS ester ensures efficient and covalent labeling of primary amines in the protein samples.

Role in Chemical Probe Development and Chemoproteomics

Design of Reactivity-Based Chemical Probes Utilizing NHS Esters

The design of reactivity-based chemical probes is a cornerstone of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying functional and ligandable hotspots in complex proteomes. axispharm.com N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are extensively used for this purpose. They react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.

The structure of 10-(tert-Butoxy)-10-oxodecanoic NHS ester is particularly amenable to the design of such probes. It features a reactive NHS ester group that can covalently modify proteins, and a long aliphatic linker that can be further functionalized. The tert-butoxy (B1229062) group provides a handle that can be deprotected under acidic conditions to reveal a carboxylic acid. This latent functionality allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, through a secondary chemical reaction, a strategy often employed in two-step labeling procedures.

The general principle of using an NHS ester-based probe involves its incubation with a proteome, leading to the covalent labeling of accessible nucleophilic residues. Subsequent detection of these labeled proteins, often facilitated by a reporter tag, allows for the identification of reactive sites. While the primary targets of NHS esters are lysines, their reactivity with other nucleophilic residues has also been documented. axispharm.com

Mapping Ligandable Hotspots in Complex Proteomes

A significant challenge in drug discovery is the identification of "druggable" sites on proteins, many of which lack obvious binding pockets. Chemoproteomic approaches using reactivity-based probes, such as those derived from NHS esters, have proven effective in mapping these ligandable hotspots across the proteome. axispharm.com

Selective Targeting of Lysine Residues

Lysine residues are abundant on protein surfaces, and their reactivity is a key determinant of protein function and interaction. The NHS ester moiety of this compound reacts efficiently with the primary amine of lysine side chains under physiological or slightly basic conditions to form a stable covalent bond. This specific reactivity allows for the selective enrichment and identification of accessible and reactive lysine residues within a complex proteome. The identification of such hyper-reactive lysines can pinpoint functionally important regions of a protein, such as active sites or allosteric binding pockets. axispharm.com

Studies utilizing general alkyne-functionalized NHS-ester probes have successfully identified thousands of probe-modified peptides in proteomes, with a significant portion corresponding to lysine residues. axispharm.com These findings underscore the potential of NHS ester-based probes, including this compound, to broadly map lysine reactivity.

Exploration of Reactivity with Serine, Threonine, and Tyrosine Residues

While NHS esters are primarily known for their reactivity with amines, research has shown that they can also react with other nucleophilic amino acid residues, including serine, threonine, and tyrosine. axispharm.com This broader reactivity profile expands the utility of NHS ester-based probes beyond lysine profiling.

In comprehensive chemoproteomic studies using a versatile NHS-ester-alkyne probe, a substantial number of labeled sites were identified as serines and threonines, with a smaller fraction corresponding to tyrosines. axispharm.com This demonstrates that NHS esters can serve as versatile probes for mapping a wider range of nucleophilic hotspots. The specific reactivity towards these residues is often influenced by the local microenvironment of the amino acid, such as its accessibility and the presence of nearby activating groups. The data from such studies can be compiled to understand the distribution of probe reactivity across different nucleophilic amino acids.

Table 1: Representative Distribution of Amino Acid Residues Modified by a General NHS-Ester-Alkyne Probe in a Mouse Liver Proteome Study

| Amino Acid | Percentage of Total Modified Peptides |

| Lysine | ~45-50% |

| Serine | ~17-18% |

| Threonine | ~17-18% |

| Tyrosine | <5% |

| Other | <5% |

This table presents representative data based on findings from studies on general NHS ester probes to illustrate the potential reactivity profile. axispharm.com The exact percentages can vary depending on the specific probe and experimental conditions.

Application in Covalent Ligand Discovery and Validation

The insights gained from mapping ligandable hotspots with reactivity-based probes can be leveraged for the discovery and validation of covalent ligands. Covalent inhibitors can offer enhanced potency and prolonged duration of action, making them an attractive therapeutic modality.

The this compound can serve as a scaffold for the development of fragment-based covalent ligands. The core principle involves attaching a small molecule fragment, which has a weak affinity for a particular protein target, to the NHS ester. The NHS ester then acts as a reactive "warhead" that can form a covalent bond with a nearby nucleophilic residue, effectively locking the fragment into its binding site.

Furthermore, this compound can be used in competitive profiling experiments to validate the targets of novel covalent ligands. In this setup, a proteome is pre-incubated with a covalent inhibitor of interest before being treated with the this compound probe (or a derivative thereof). A reduction in the labeling of a specific protein by the probe in the presence of the inhibitor would indicate that both compounds are targeting the same site. This approach is invaluable for confirming the on-target engagement of a newly discovered covalent ligand in a complex biological system.

The development of covalent inhibitors has been particularly successful for targets that were previously considered "undruggable." The use of versatile and reactive chemical probes, with the potential inclusion of scaffolds like this compound, is a promising strategy to expand the scope of covalent ligand discovery. axispharm.com

Utility in Drug Discovery and Development

Linker Functionality in PROTAC (Proteolysis-Targeting Chimeras) Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are an emerging class of therapeutic molecules designed to eliminate specific unwanted proteins from cells. nih.gov These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

Its utility in PROTAC synthesis is rooted in its orthogonal reactivity. The synthetic strategy often involves a stepwise approach:

The amine-reactive NHS ester end of the molecule is reacted with a primary amine present on either the POI ligand or the E3 ligase ligand to form a stable amide bond. broadpharm.com

The tert-butyl ester at the other end of the linker remains intact during this initial coupling. It acts as a protecting group for a carboxylic acid. broadpharm.com

In a subsequent step, this tert-butyl group is removed under acidic conditions to expose the carboxylic acid. broadpharm.com This newly available functional group can then be coupled to the second ligand, completing the synthesis of the final PROTAC molecule. nih.govbroadpharm.com

This controlled, sequential synthesis pathway is critical for efficiently building libraries of PROTACs with varied linker lengths and compositions to optimize their degradation activity. nih.gov

Table 1: Physicochemical Properties of 10-(tert-Butoxy)-10-oxodecanoic NHS ester

| Property | Value | Source |

|---|---|---|

| CAS Number | 905735-81-1 | broadpharm.com, glycomindsynth.com |

| Molecular Formula | C18H29NO6 | broadpharm.com, glycomindsynth.com |

| Molecular Weight | 355.4 g/mol | broadpharm.com, glycomindsynth.com |

| Purity | 95-98% | broadpharm.com, glycomindsynth.com |

| Primary Reactive Groups | NHS Ester, tert-Butyl Ester | broadpharm.com |

| Reactivity | NHS ester reacts with primary amines; tert-butyl ester is acid-labile. | broadpharm.com |

Application in Antibody-Drug Conjugate (ADC) Development

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic agent. nih.gov An ADC consists of three main components: the antibody that targets a specific antigen on cancer cells, a highly potent cytotoxic payload, and a chemical linker that covalently attaches the payload to the antibody. nih.gov

The linker's stability and conjugation chemistry are paramount to the ADC's success, ensuring that the cytotoxic payload remains attached to the antibody while in circulation and is released effectively upon internalization into the target cancer cell. This compound is classified as an ADC linker, highlighting its role in this field. broadpharm.comglycomindsynth.com

In the construction of ADCs, this compound's functionality is leveraged as follows:

The NHS ester provides a well-established and efficient method for conjugating the linker to the monoclonal antibody. It readily reacts with the primary amine side chains of lysine (B10760008) residues, which are naturally abundant on the surface of antibodies, to form stable amide bonds. broadpharm.com

The tert-butyl ester end of the linker is used to attach the cytotoxic payload. The protected carboxylic acid can be deprotected and then activated to react with a corresponding functional group on the drug molecule. broadpharm.com This process allows for the precise and stable attachment of the potent drug to the linker before or after its conjugation to the antibody.

The aliphatic chain of the decanoic acid derivative provides spacing between the antibody and the drug, which can be critical for reducing steric hindrance and ensuring that both the antibody and the drug can perform their functions effectively.

Strategies for Enhancing Drug Delivery and Surface Modification of Therapeutics

Beyond its role in PROTACs and ADCs, this compound is utilized in broader drug delivery and bioconjugation strategies aimed at modifying the surfaces of therapeutics and their carriers. broadpharm.com The surface chemistry of drug delivery systems—such as nanoparticles, liposomes, or polymers—is a critical determinant of their in vivo behavior, including circulation time, biodistribution, and cellular uptake. aalto.fi

The compound facilitates surface modification through a two-stage process:

Attachment to a Surface: The NHS ester can be used to anchor the linker to a surface that is functionalized with primary amines. broadpharm.com For instance, it can react with aminosilane-coated surfaces on nanoparticles or with amine groups present on polymeric drug carriers. broadpharm.comresearchgate.net This creates a stable, covalently attached layer of linkers on the material's surface.

Functionalization: Following attachment, the tert-butyl ester group can be deprotected to expose a terminal carboxylic acid on the surface. broadpharm.com This acid group serves as a versatile handle for further modification. It can be used to attach a variety of molecules, including:

Therapeutic agents: Covalently linking a drug to a nanoparticle surface can control its release profile. nih.gov

Targeting ligands: Molecules such as peptides or small molecules can be attached to guide the drug carrier to specific cells or tissues.

Solubility-enhancing moieties: Polymers like polyethylene (B3416737) glycol (PEG) can be attached to improve the hydrophilicity and circulation half-life of a therapeutic system.

This strategy allows for the creation of highly customized drug delivery platforms where the surface properties are precisely engineered to optimize therapeutic outcomes. aalto.fi

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Role Discussed |

|---|---|---|

| This compound | - | Primary subject; heterobifunctional linker |

| 10-(tert-Butoxy)-10-oxodecanoic acid | - | Precursor/deprotected form of the primary subject |

| N-Hydroxysuccinimide | NHS | Reactive group for amine coupling |

| Proteolysis-Targeting Chimera | PROTAC | Therapeutic modality |

Considerations for Research Design and Experimental Optimization

Reaction Condition Parameters: pH, Solvent Selection, Temperature, and Reaction Time

The reactivity of the NHS ester group is highly sensitive to its environment. The primary reaction involves the nucleophilic attack of a primary amine on the ester's carbonyl carbon, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.com However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous environments, converting the reactive ester back to its carboxylic acid form and rendering it inactive for conjugation. thermofisher.comthermofisher.com The rate of both aminolysis (the desired reaction) and hydrolysis is significantly influenced by pH, solvent, temperature, and reaction duration.

pH The pH of the reaction buffer is arguably the most critical parameter for efficient conjugation. The target primary amines must be in a deprotonated, nucleophilic state to react with the NHS ester. lumiprobe.com This is favored at alkaline pH. However, the rate of hydrolysis of the NHS ester also increases significantly with rising pH. thermofisher.comlumiprobe.com Therefore, a compromise is necessary. The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5. thermofisher.com A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5 or phosphate (B84403) buffer at pH 7.2-8.0. thermofisher.comlumiprobe.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comstallardediting.com

Solvent Selection 10-(tert-Butoxy)-10-oxodecanoic NHS ester, like many non-sulfonated NHS esters, has limited solubility in purely aqueous buffers. thermofisher.com Therefore, it is typically first dissolved in a small volume of a dry, water-miscible organic solvent before being added to the aqueous reaction mixture. glenresearch.com The most common choices are anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). glenresearch.comthermofisher.com It is crucial to use high-quality, amine-free DMF, as dimethylamine (B145610) impurities can react with the NHS ester. lumiprobe.com The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturation of protein substrates. thermofisher.com

Temperature and Reaction Time NHS ester coupling reactions can be performed at various temperatures, most commonly at room temperature (around 20-25°C) or at 4°C. thermofisher.comlumiprobe.com Reactions at room temperature are faster, often proceeding to completion within 0.5 to 4 hours. thermofisher.comlumiprobe.com Performing the reaction at 4°C can be advantageous for temperature-sensitive proteins; however, the reaction rate decreases, necessitating longer incubation times, potentially up to 18 hours or more, to achieve comparable yields. nih.govatto-tec.com The half-life of an NHS ester due to hydrolysis is a key consideration; at pH 7.0 and 0°C, it can be several hours, but at pH 8.6 and 4°C, it drops to as little as 10 minutes. thermofisher.com

Table 1: Recommended Reaction Parameters for this compound Conjugation

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. thermofisher.comlumiprobe.com Optimal pH is often cited as 8.3-8.5. lumiprobe.com |

| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, Glycine). thermofisher.comthermofisher.com |

| Solvent | DMSO, DMF (anhydrous) | Used to dissolve the NHS ester before addition to the aqueous reaction buffer. glenresearch.comthermofisher.com |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperature slows both conjugation and hydrolysis, requiring longer reaction times. thermofisher.comlumiprobe.com |

| Reaction Time | 0.5 - 18 hours | Dependent on temperature, pH, and reactant concentrations. thermofisher.comlumiprobe.comatto-tec.com |

Concentration Dependencies and Stoichiometric Considerations for Conjugation Efficiency

To maximize the efficiency of the conjugation reaction, the concentration of the reactants must be carefully considered. The reaction with the target amine is a second-order process, meaning its rate depends on the concentration of both the NHS ester and the amine. In contrast, the competing hydrolysis reaction is pseudo-first-order in aqueous buffer. To favor the desired aminolysis, reactions are often performed with a higher concentration of the amine-containing molecule. thermofisher.com

Furthermore, it is standard practice to use a stoichiometric excess of the this compound relative to the amount of the target amine. glenresearch.com This helps to drive the reaction towards completion and compensate for any ester that is lost to hydrolysis. The degree of molar excess can range from 5- to 10-fold or even higher, depending on the concentration of the target molecule and the desired degree of labeling. glenresearch.comlumiprobe.com For instance, an empirical 8-fold molar excess is often suggested as a starting point for the mono-labeling of proteins. lumiprobe.com However, the optimal ratio must be determined empirically for each specific application, as a very large excess can lead to unwanted multiple conjugations on a single protein molecule.

If low conjugation efficiency is observed, increasing the concentration of the reactants by reducing the reaction volume can make the bimolecular reaction with the amine more favorable compared to hydrolysis. glenresearch.com

Analytical Methodologies for Reaction Monitoring and Product Characterization (e.g., HPLC, Mass Spectrometry, NMR)

Verifying the success of a conjugation reaction and confirming the structure of the final product requires robust analytical techniques. A combination of chromatographic and spectrometric methods is typically employed.

High-Performance Liquid Chromatography (HPLC) HPLC is an indispensable tool for monitoring the progress of the conjugation reaction and assessing the purity of the final product. researchgate.net By separating the starting materials, the conjugated product, and byproducts, one can follow the consumption of the starting materials and the formation of the desired conjugate over time. Reversed-phase HPLC is commonly used to separate the more hydrophobic conjugate from the unreacted, more polar starting materials. researchgate.net Additionally, Hydrophilic Interaction Chromatography (HILIC) has been shown to be effective for quantifying the amount of the NHS leaving group released during the reaction, which can be used to monitor the extent of both conjugation and hydrolysis. d-nb.inforsc.orgrsc.org

Mass Spectrometry (MS) Mass spectrometry is used to confirm the identity and integrity of the conjugated product by providing an accurate mass measurement. researchgate.net By comparing the mass of the starting molecule with the mass of the product, one can confirm that the 10-(tert-Butoxy)-10-oxodecanoyl moiety has been successfully attached. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing biomolecules such as modified proteins. High-resolution mass spectrometry can provide unambiguous confirmation of the elemental composition. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for the detailed structural elucidation of the starting material and the final product, although it is more commonly used for smaller molecules than large proteins. acs.org For a compound like this compound, ¹H NMR would confirm the presence of characteristic signals, such as the singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm), multiplets for the aliphatic chain, and a singlet for the four equivalent protons of the succinimide (B58015) ring (~2.8 ppm). mdpi.comyoutube.com After conjugation, the disappearance of the NHS signals and the appearance of new signals corresponding to the modified target molecule would confirm the reaction.

Table 2: Analytical Methodologies for NHS Ester Conjugation

| Technique | Application | Information Provided |

|---|---|---|

| HPLC | Reaction monitoring, purity assessment | Separation of reactants, product, and byproducts. Quantification of reaction components. researchgate.netrsc.org |

| Mass Spectrometry | Product characterization | Confirmation of successful conjugation via accurate mass measurement of the final product. researchgate.netmdpi.com |

| NMR Spectroscopy | Structural elucidation | Detailed structural information of the linker and confirmation of covalent bond formation. acs.orgyoutube.com |

Purity and Storage Considerations for Research Applications

The purity and stability of this compound are paramount for reproducible and successful research outcomes.

Purity For research applications, this reagent is typically supplied with a purity of 95% or higher. broadpharm.comglpbio.comglycomindsynth.com Impurities can interfere with the conjugation reaction, leading to lower yields and the formation of undesirable side products. A common impurity is the hydrolyzed form of the ester, 10-(tert-butoxy)-10-oxodecanoic acid, which is unreactive towards amines. sigmaaldrich.comsigmaaldrich.com The presence of significant amounts of this hydrolyzed impurity can be a reason for failed conjugation reactions. d-nb.inforsc.org

Storage NHS esters are sensitive to moisture and must be stored under appropriate conditions to maintain their reactivity. thermofisher.comd-nb.info this compound solid should be stored desiccated at low temperatures, with -20°C being a common recommendation. broadpharm.comglpbio.com For long-term storage, -80°C may be preferable. glpbio.com Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent, which would cause hydrolysis. thermofisher.comresearchgate.net

If the reagent is dissolved in an anhydrous solvent like DMF or DMSO for use as a stock solution, it should be stored under an inert gas like argon or nitrogen, protected from light, and kept at -20°C or -80°C. lumiprobe.comresearchgate.net Such solutions can retain reactivity for weeks to months, but aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles and introducing moisture into the main stock. researchgate.net Aqueous solutions of the ester are not stable and should be prepared immediately before use. lumiprobe.com

常见问题

Q. What is the role of 10-(tert-Butoxy)-10-oxodecanoic NHS ester in synthesizing bioactive conjugates, and how does its structure influence reactivity?

The NHS ester group in this compound facilitates efficient coupling with primary amines, forming stable amide bonds. The tert-butoxy group enhances solubility in organic solvents (e.g., DCM or THF) while protecting the carbonyl during multi-step syntheses. For example, in PROTAC linker design, similar NHS esters are used to conjugate targeting ligands with E3 ligase binders . Methodologically, coupling reactions typically employ DCC or EDAC as activators, with triethylamine (TEA) as a base to neutralize HCl byproducts .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% as per ).

- NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and the NHS ester carbonyl (~170 ppm in C NMR) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H] expected at m/z 258.40 for the acid precursor) .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store at –20°C under inert gas (argon or nitrogen) to avoid hydrolysis of the NHS ester.

- Handling : Use anhydrous solvents (e.g., DMF, DCM) and glove boxes for moisture-sensitive steps. PPE (gloves, goggles) is mandatory due to irritant properties of NHS esters .

Advanced Research Questions

Q. How can reaction yields be optimized when using this NHS ester in peptide coupling?

Low yields (e.g., 7% in ) often arise from competing hydrolysis. To mitigate:

- Use a 1.2–1.5 molar excess of the NHS ester relative to the amine.

- Conduct reactions in anhydrous DMF with molecular sieves to scavenge water.

- Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC .

Q. What strategies address stability challenges when incorporating this ester into aqueous-phase drug delivery systems?

NHS esters hydrolyze rapidly in water (t < 1 hr at pH 7.4). To enhance stability:

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent/base choices)?

reports DCC/TEA in DCM, while uses Boc-deprotection with TFA. Systematic testing is critical:

- Screen coupling agents (DCC vs. EDAC) and solvents (DCM vs. THF) for reaction efficiency.

- Validate deprotection conditions (TFA concentration, reaction time) using H NMR to track tert-butyl group removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。